molecular formula C15H14N2O B1426762 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine CAS No. 1268000-81-2

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No. B1426762
CAS RN: 1268000-81-2
M. Wt: 238.28 g/mol
InChI Key: QKRZYDGRJYMWEK-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, also known as Mecamylamine, is a chemical compound that has been used in scientific research for its pharmacological effects. It is an antagonist of nicotinic acetylcholine receptors and has been studied for its potential therapeutic benefits in various conditions. In

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study focused on the synthesis of various derivatives, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, highlighting their antimicrobial activities. These synthesized compounds showed significant activities against test microorganisms (Bektaş et al., 2007).

Microbiological Activity

Research on the synthesis and microbiological activity of 5-methyl-2-(p-substituted phenyl)benzoxazoles, including the discussed compound, showed broad-spectrum antibacterial activity. This study compared their efficacy against various bacteria and C. albicans with clinically used drugs (Yalcin et al., 1990).

Antitumor Properties

A study explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, demonstrating potent antitumor properties in vitro and in vivo. The research also detailed the mechanism of action and potential clinical applications (Bradshaw et al., 2002).

Ring Transformations in Chemistry

Investigations into the ring transformations of oxazoles and their derivatives, including the compound , have provided insights into chemical reactions essential for creating various chemical structures. This knowledge is crucial for developing new pharmaceuticals and materials (Kalcheva et al., 1993).

Photosensitive Materials

Research into the development of photosensitive poly(benzoxazole) materials, utilizing precursors including benzoxazole derivatives, has implications in materials science, particularly in the development of photoresists and other light-sensitive materials (Ebara et al., 2003).

Synthesis of Anticancer Agents

A study on the synthesis of benzoxazole and benzoxazolone derivatives and their evaluation as potent anticancer agents showcases the significance of this compound in developing new cancer treatments (Murty et al., 2011).

properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-3-5-11(6-4-9)15-17-13-8-12(16)7-10(2)14(13)18-15/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRZYDGRJYMWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
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Reactant of Route 5
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Reactant of Route 6
7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

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